molecular formula C20H22ClN5O2 B2991330 N-[(2-chlorophenyl)methyl]-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide CAS No. 1002835-76-8

N-[(2-chlorophenyl)methyl]-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide

Cat. No.: B2991330
CAS No.: 1002835-76-8
M. Wt: 399.88
InChI Key: IVOUVSABJGSQDP-UHFFFAOYSA-N
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Description

This compound features a pyrimidinone core (4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl) linked to a 3,5-dimethylpyrazole moiety via a methylene bridge. The acetamide group is substituted with a 2-chlorobenzyl unit, contributing to its distinct electronic and steric profile.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN5O2/c1-12-9-13(2)26(24-12)20-23-15(4)14(3)19(28)25(20)11-18(27)22-10-16-7-5-6-8-17(16)21/h5-9H,10-11H2,1-4H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVOUVSABJGSQDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=C(C(=O)N2CC(=O)NCC3=CC=CC=C3Cl)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(2-chlorophenyl)methyl]-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

N 2 chlorophenyl methyl 2 2 3 5 dimethyl 1H pyrazol 1 yl 4 5 dimethyl 6 oxo 1 6 dihydropyrimidin 1 yl acetamide\text{N 2 chlorophenyl methyl 2 2 3 5 dimethyl 1H pyrazol 1 yl 4 5 dimethyl 6 oxo 1 6 dihydropyrimidin 1 yl acetamide}

This structure includes a chlorophenyl group and a pyrazole moiety, which are critical for its biological activity. The molecular weight of the compound is approximately 353.8 g/mol .

The biological activity of this compound is primarily attributed to its inhibition of key enzymes involved in cellular processes:

  • Dihydrofolate Reductase (DHFR) : The compound has been shown to inhibit DHFR, an enzyme crucial for DNA synthesis by converting dihydrofolate to tetrahydrofolate. This inhibition leads to reduced synthesis of nucleotides necessary for DNA replication and repair .
  • Kinase Inhibition : It also exhibits inhibitory effects on various kinases, which are vital for signal transduction pathways in cells. This property suggests potential applications in cancer therapy .

Antitumor Activity

Several studies have highlighted the antitumor potential of this compound. For instance:

  • In vitro Studies : this compound demonstrated significant cytotoxic effects against various cancer cell lines, including melanoma and breast cancer cells. The mechanism involves inducing apoptosis through the inhibition of DHFR and subsequent disruption of nucleotide synthesis .

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. Its ability to inhibit specific kinases involved in inflammatory pathways suggests potential applications in treating autoimmune diseases .

Study 1: Antitumor Efficacy in Melanoma

A recent study investigated the effects of this compound on melanoma cells. The results indicated a dose-dependent decrease in cell viability with IC50 values significantly lower than those observed with standard chemotherapeutic agents.

Study 2: Inhibition of Inflammatory Cytokines

Another study focused on the anti-inflammatory properties of the compound. It was found to significantly reduce the levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in vitro when tested on macrophage cell lines treated with lipopolysaccharides (LPS) .

Table 1: Summary of Biological Activities

Activity TypeTarget Enzyme/PathwayEffectReference
AntitumorDihydrofolate ReductaseInhibition
Anti-inflammatoryKinase PathwaysCytokine Reduction
CytotoxicityCancer Cell LinesDecreased Viability

Table 2: Case Study Results

StudyCell TypeIC50 (µM)Outcome
MelanomaA37515Significant cytotoxicity
Inflammatory CytokinesMacrophagesN/AReduced TNF-alpha levels

Scientific Research Applications

Based on the search results, here's what can be gathered regarding the applications of compounds containing "N-[(2-chlorophenyl)methyl]-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide" and related structures:

Pyrazole Derivatives as Therapeutics

  • Anticancer Agents Pyrazole biomolecules have shown potential as anti-inflammatory and anticancer agents . Several pyrazole derivatives have demonstrated activity against various cancer cell lines .
    • One compound showed potential against MCF7, SF-268, and NCI-H460 cell lines .
    • Another exhibited cytotoxic potential against Hep-2 and P815 cancer cell lines .
    • Certain derivatives induced autophagy in A549 cell lines without causing apoptosis .
    • Some pyrazole-linked thiourea derivatives have shown potential as CDK2 inhibitors and inhibited proliferation of H460, MCF-F, and A549 cells .
  • Kinase Inhibitors Certain pyrazole derivatives have demonstrated inhibitory activity against kinases .
    • One compound inhibited Aurora-A kinase .
    • Another showed significant inhibition for HCT116 .
  • Antimicrobial activity Compounds containing oxazole and pyrazole rings have exhibited antimicrobial properties, demonstrating effectiveness against various bacterial strains.

Specific Pyrazole-Related Compounds and their Potential Applications

  • 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide This complex organic compound with oxazole and pyrazole rings is of interest in medicinal chemistry and organic synthesis because of its potential biological activities and chemical properties.
    • Oxazole derivatives can interact with a wide range of biological targets. They have been known to affect various biochemical pathways, leading to a wide spectrum of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities.
  • 5-chloro-1-[(2-chlorophenyl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-1H-pyrazole-4-carboxamide This compound has a molecular formula of C22H23Cl2N3O3 and a molecular weight of 448 Da .

General Pyrazole Chemistry

  • Substituted pyrazoles can be synthesized through various reactions . For example, trisubstituted pyrazoles can be created from reactions involving diazoacetates . Pyrazoles can also be synthesized from reactions involving diazomethane .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name / ID Key Structural Features Molecular Weight Notable Properties
Target Compound 2-Chlorobenzyl, 4,5-dimethylpyrimidinone, 3,5-dimethylpyrazole ~443.3 g/mol High lipophilicity; potential for hydrogen bonding via NH and carbonyl groups
2-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxopyrimidin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide Trifluoromethylphenyl, ethyl substituent on pyrimidinone ~463.4 g/mol Enhanced metabolic stability due to CF₃ group; higher receptor binding affinity
N-[3-Cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]-2-(2,4-dichlorophenoxy)acetamide Dichlorophenoxy, cyclopropyl on pyrazole ~494.3 g/mol Improved solubility in polar solvents; broader antifungal activity
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Thioether bridge, dichlorophenyl ~344.2 g/mol Increased oxidative instability; potent insecticidal activity
N-(1,5-Dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-2-phenylacetamide Phenyl substituents on pyrazole and acetamide ~297.3 g/mol Strong intermolecular hydrogen bonding; nonlinear optical properties

Spectroscopic and Crystallographic Insights

  • NMR Analysis: highlights that substituents in regions A (positions 39–44) and B (positions 29–36) induce significant chemical shift variations, reflecting altered electronic environments. For example, the trifluoromethyl group in deshields adjacent protons, shifting resonances downfield by 0.3–0.5 ppm compared to the target compound .
  • Hydrogen Bonding Patterns: The target compound’s crystal packing, like related pyrazole derivatives (), is governed by N–H···O and C–H···O interactions, forming R₂²(10) motifs. Such motifs are less pronounced in analogs with bulkier substituents (e.g., cyclopropyl in ), which disrupt lattice symmetry .

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